2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a molecular formula of C26H24N2O3S2 and a molecular weight of 476.621 .
Preparation Methods
The synthesis of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of key intermediates, followed by their combination under specific reaction conditions. For instance, the synthesis might involve the use of phenylboronic ester derivatives and their subsequent reactions to form the desired compound . Industrial production methods would likely optimize these steps for scalability and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound might react with oxidizing agents to form oxidized derivatives or with nucleophiles to undergo substitution reactions .
Scientific Research Applications
2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development . Additionally, its unique structure allows for its use in various industrial applications, including the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being studied. For example, if the compound exhibits anticancer properties, it might inhibit the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
When compared to similar compounds, 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structure and diverse biological activities. Similar compounds might include other benzothieno[2,3-d]pyrimidin derivatives or phenylboronic ester derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one.
Properties
Molecular Formula |
C20H20N2O3S2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-22-19(24)17-14-5-3-4-6-16(14)27-18(17)21-20(22)26-11-15(23)12-7-9-13(25-2)10-8-12/h7-10H,3-6,11H2,1-2H3 |
InChI Key |
DYFMJRJSZZMSHU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)OC)SC4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.